CYP2D6 Inhibition Profile: Comparable Weak Activity to Close Benzimidazole Analogs
In a human liver microsome CYP2D6 inhibition assay using midazolam as a probe substrate, N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide demonstrated an IC50 of 10,000 nM, indicating very weak CYP2D6 inhibition [1]. This value is identical to the IC50 of 10,000 nM observed for several closely related benzimidazole-containing compounds (BDBM50468002, BDBM50427326, BDBM60432) tested in the same assay under identical conditions: 15-minute preincubation with NADPH followed by 30-minute substrate incubation and LC-MS analysis [1]. The comparable weak CYP2D6 liability suggests that the 2-cyclopropyl and pyridine-4-carboxamide structural features do not introduce a disproportionate CYP-mediated drug-drug interaction risk relative to the broader benzimidazole chemotype.
| Evidence Dimension | Inhibition of CYP2D6 (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Benzimidazole analogs BDBM50468002, BDBM50427326, BDBM60432: IC50 = 10,000 nM each |
| Quantified Difference | ΔIC50 ≈ 0 nM (identical potency within assay resolution) |
| Conditions | Human liver microsomes; midazolam substrate; 15 min preincubation with NADPH; 30 min incubation; LC-MS detection |
Why This Matters
For studies involving co-administered CYP2D6 substrates, this compound's negligible CYP2D6 inhibition removes a common liability concern, but its profile is not differentiated enough from analogs to warrant selection based on this endpoint alone.
- [1] BindingDB. (n.d.). PrimarySearch_ki for assayid=15, entryid=50003191. IC50 data for CYP2D6 inhibition. Retrieved from https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=15&entryid=50003191 View Source
